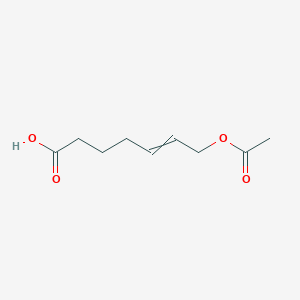
7-(Acetyloxy)hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Acetyloxy)hept-5-enoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a heptenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Acetyloxy)hept-5-enoic acid typically involves the esterification of hept-5-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Acetyloxy)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: 7-(Acetyloxy)heptanoic acid.
Substitution: Various substituted heptenoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Acetyloxy)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Acetyloxy)hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The double bond in the heptenoic acid backbone can participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hept-5-enoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
7-Hydroxyhept-5-enoic acid: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and biological activity.
7-(Methoxy)hept-5-enoic acid:
Uniqueness
7-(Acetyloxy)hept-5-enoic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for modification in synthetic chemistry. This structural feature also influences its biological activity, making it a valuable compound for research in various scientific disciplines.
Propriétés
Numéro CAS |
92134-06-0 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
7-acetyloxyhept-5-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h3,5H,2,4,6-7H2,1H3,(H,11,12) |
Clé InChI |
GYPXEWSUPZOXGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
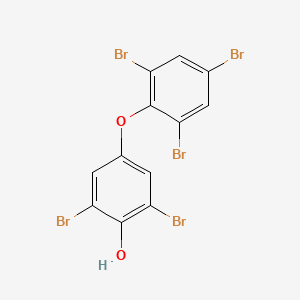
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


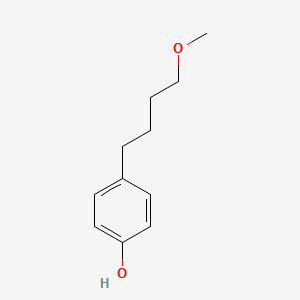

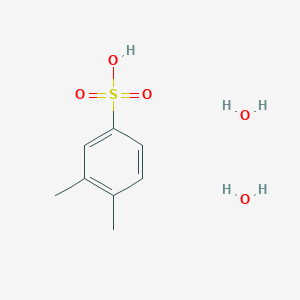
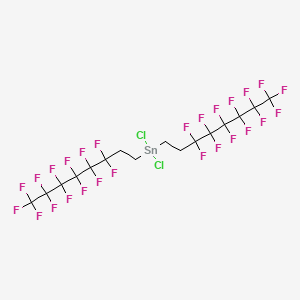
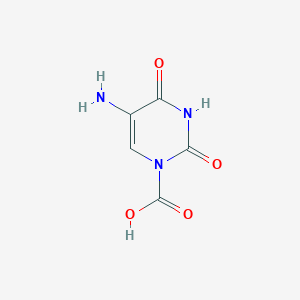
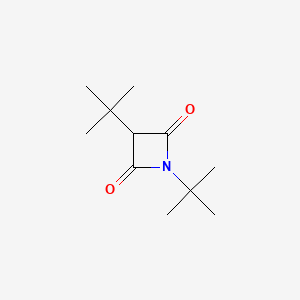


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
